molecular formula C8H9N3Se B11952029 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone CAS No. 109339-79-9

2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone

Cat. No.: B11952029
CAS No.: 109339-79-9
M. Wt: 226.15 g/mol
InChI Key: XUMDOYSFGAQWPX-CSKARUKUSA-N
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Description

2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is a chemical compound with the molecular formula C8H9N3Se. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of scientific research. This compound is often used in early discovery research due to its rare and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone typically involves the reaction of 2,3-dihydro-3-methyl-2-benzoselenazolone with hydrazine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The linear formula for this compound is C8H9N3Se .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The hydrazone group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.

Scientific Research Applications

2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone involves its interaction with specific molecular targets and pathways. The selenium atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their functions. The exact pathways involved are still under investigation, but its unique structure allows for diverse interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-3-methyl-2-benzoselenazolone hydrazone is unique due to its specific structure, which includes a selenium atom. This makes it particularly interesting for research in fields like chemistry and biology, where selenium’s properties can be leveraged for various applications. Its hydrazone group also allows for diverse chemical reactions, making it a versatile compound for scientific studies .

Properties

CAS No.

109339-79-9

Molecular Formula

C8H9N3Se

Molecular Weight

226.15 g/mol

IUPAC Name

(E)-(3-methyl-1,3-benzoselenazol-2-ylidene)hydrazine

InChI

InChI=1S/C8H9N3Se/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,9H2,1H3/b10-8+

InChI Key

XUMDOYSFGAQWPX-CSKARUKUSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2[Se]/C1=N/N

Canonical SMILES

CN1C2=CC=CC=C2[Se]C1=NN

Origin of Product

United States

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